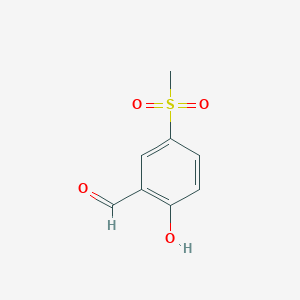

2-Hydroxy-5-(methylsulfonyl)benzaldehyde

Overview

Description

The compound of interest, 2-Hydroxy-5-(methylsulfonyl)benzaldehyde, is not directly mentioned in the provided papers. However, the papers discuss various related compounds with similar functional groups and structural motifs. For instance, 2-hydroxy benzaldehyde derivatives are a common theme, which suggests that the compound may share some chemical and physical properties with those mentioned in the papers .

Synthesis Analysis

The synthesis of related compounds involves the formation of Schiff bases and hydrazone derivatives from 2-hydroxy benzaldehyde and its analogs . These syntheses typically employ condensation reactions between an aldehyde group and an amine or hydrazine derivative. The process is often followed by characterization using spectroscopic techniques such as NMR, IR, and mass spectrometry . Although the exact synthesis of 2-Hydroxy-5-(methylsulfonyl)benzaldehyde is not detailed, similar methods could potentially be applied.

Molecular Structure Analysis

The molecular structures of the compounds related to 2-Hydroxy-5-(methylsulfonyl)benzaldehyde have been elucidated using various spectroscopic techniques and, in some cases, confirmed by single-crystal X-ray crystallography . These compounds exhibit intramolecular hydrogen bonding and coplanarity of certain functional groups, which could also be expected in the molecular structure of 2-Hydroxy-5-(methylsulfonyl)benzaldehyde.

Chemical Reactions Analysis

The related compounds undergo various chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, which are influenced by solvent composition and pH . The reactivity of the hydroxy and aldehyde functional groups in these compounds suggests that 2-Hydroxy-5-(methylsulfonyl)benzaldehyde may also participate in similar reactions, potentially leading to the formation of various derivatives and complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds, such as their dissociation constants, stability constants for metal complexes, and extraction efficiency for metals like copper, have been studied . These properties are influenced by the presence of hydroxy and sulfonyl groups, which are also present in 2-Hydroxy-5-(methylsulfonyl)benzaldehyde. Therefore, it can be inferred that this compound may exhibit strong chelating ability and could be used in applications such as metal extraction or as a ligand in coordination chemistry.

Scientific Research Applications

Synthesis of Phenylacetic Esters

Methyl (methylthio) methyl sulfoxide, reacting with benzaldehyde, facilitates the synthesis of phenylacetic esters. This reaction sequence offers a novel method to synthesize phenylacetic esters from benzaldehyde, applicable to various aromatic aldehydes for producing (alkoxy-, halogen-, or alkyl-substituted phenyl)acetic esters and (2-thienyl)acetic esters (Ogura, Itō, & Tsughihashi, 1979).

Organocatalysis in Synthesis

2-Hydroxy-5-sulfobenzoic acid catalyzes the one-pot three-component synthesis of a variety of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4H)-ones. This process is significant for its convenience, cost-effectiveness, and avoidance of hazardous organic solvents (Kiyani, Darbandi, Mosallanezhad, & Ghorbani, 2015).

Fluorescent Chemosensors for pH

Compounds such as 2-hydroxy-5-methyl-3-((pyridin-2-ylimino)methyl)benzaldehyde have been used as fluorescent chemosensors for pH. These compounds can effectively discriminate between normal cells and cancer cells based on pH differences, demonstrating their potential in medical diagnostics (Dhawa, Hazra, Barma, Pal, Karmakar, & Roy, 2020).

Copper Extraction from Acidic Solutions

2-Hydroxy-5-(1,1,3,3-tetramethylbutyl)-benzaldehyde E-oxime and related compounds have been utilized for the extraction of copper from acidic sulfate solutions. Their role in the extraction process is influenced by their dissociation constants and the stability constants of their complexes with copper (Szymanowski, Sobczyńska, Stepniak-Biniakiewicz, & Borowiak-Resterna, 1983).

Schiff Base Copper(II) Complexes

Schiff base compounds derived from aldehydes like 2-hydroxy-5-(1,1,3,3-tetramethylbutyl)benzaldehyde have been synthesized and studied for their potential as ligands in copper(II) complexes. These complexes show distinct voltammetric oxidations and can form stable silver(I) adducts, indicating their relevance in coordination chemistry and potential applications in catalysis (Sylvestre, Wolowska, Kilner, McInnes, & Halcrow, 2005).

Solubility Modeling in Organic Solvents

The solubility of 4-(methylsulfonyl)benzaldehyde in various organic solvents has been studied, offering insights into its behavior in different chemical environments. Such studies are crucial for understanding its applications in pharmaceuticals and chemical engineering (Cong, Du, Han, Xu, Meng, Wang, & Zhao, 2016).

Alcohol Oxidation Catalysis

Sulfonated Schiff base copper(II) complexes, involving 2-hydroxy-5-(methylsulfonyl)benzaldehyde derivatives, serve as efficient catalysts in the oxidation of alcohols. Their selectivity and efficiency in oxidation reactions highlight their potential in organic synthesis (Hazra, Martins, Silva, & Pombeiro, 2015).

Safety and Hazards

properties

IUPAC Name |

2-hydroxy-5-methylsulfonylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4S/c1-13(11,12)7-2-3-8(10)6(4-7)5-9/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGVXKLEKPONQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40726292 | |

| Record name | 2-Hydroxy-5-(methanesulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40726292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

632628-02-5 | |

| Record name | 2-Hydroxy-5-(methanesulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40726292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

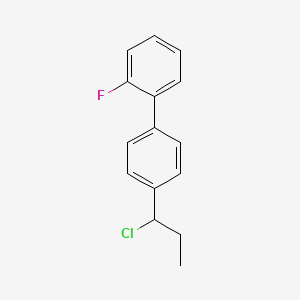

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-Hydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B3031643.png)